N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a thieno[3,2-d]pyrimidin-4-one core, substituted with a 2,3-dimethoxybenzyl group and a 2,3-dimethylphenyl moiety. The dihydro configuration of the pyrimidinone ring imparts partial rigidity, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-15-7-5-9-19(16(15)2)28-24(30)23-18(11-12-33-23)27-25(28)34-14-21(29)26-13-17-8-6-10-20(31-3)22(17)32-4/h5-12H,13-14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLKHIQWCIEVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including cytotoxicity against cancer cell lines and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C23H28N2O4S
- CAS Number : Not directly available in the search results but can be derived from structural analysis.
Structural Components
The compound features:
- A thieno[3,2-d]pyrimidine core known for its biological significance.
- Sulfanyl linkage which may enhance its interaction with biological targets.
- Dimethoxybenzyl moiety that could influence its pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Cytotoxicity Assays :
- The compound was evaluated against several cancer cell lines including MDA-MB-231 (triple-negative breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) using MTT assays.
- Preliminary data suggest IC50 values indicating significant cytotoxic effects at concentrations around 27.6 μM for structurally similar compounds .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | MDA-MB-231 | 27.6 |
| Example B | HepG2 | 29.3 |
| N-(2,3-Dimethoxybenzyl)... | TBD | TBD |
The cytotoxic mechanism may involve:
- Inhibition of key kinases involved in cancer cell proliferation.
- Induction of apoptosis through mitochondrial pathways.
- Disruption of microtubule dynamics leading to cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, compounds with similar structures have been investigated for antimicrobial activity. The thieno[3,2-d]pyrimidine scaffold is noted for its effectiveness against various bacterial strains.
- Antibacterial Assays :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the thieno[3,2-d]pyrimidine core and substituents on the benzyl group significantly influence potency:
- Electron-Withdrawing Groups : Increase cytotoxicity.
- Alkyl Substitutions : May enhance solubility and bioavailability.
Study on Thieno[3,2-d]pyrimidine Derivatives
In a recent study evaluating a series of thieno[3,2-d]pyrimidine derivatives:
- The most active compound exhibited an IC50 value of 27.6 μM against MDA-MB-231 cells.
- The presence of electron-withdrawing groups was correlated with increased activity due to enhanced interaction with target enzymes .
Comparative Analysis
A comparative analysis showed that compounds with similar scaffolds but different substitutions could yield varied biological activities:
| Compound Type | Activity Type | IC50 (μM) |
|---|---|---|
| Thieno Derivative A | Anticancer | 27.6 |
| Thieno Derivative B | Antimicrobial | TBD |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Key Findings
Core Structure Variations: The target compound’s thieno[3,2-d]pyrimidin-4-one core differs from hexahydrobenzothieno[2,3-d]pyrimidin-4-one (CAS 477330-62-4) in planarity. Analogous dihydropyrimidin-2-yl systems (e.g., ) lack the fused thiophene ring, simplifying the structure but possibly diminishing π-π stacking interactions .
Substituent Effects: Electron-rich groups: The target’s 2,3-dimethoxybenzyl and 2,3-dimethylphenyl groups enhance electron density, which may improve solubility via hydrogen bonding (methoxy O-atoms) and stabilize charge-transfer interactions . Halogenated analogs: ’s 2,3-dichlorophenyl group introduces electronegative Cl atoms, which could enhance binding to hydrophobic pockets but reduce solubility compared to methoxy groups .
Synthetic Yields and Feasibility: While direct synthesis data for the target compound are unavailable, reports yields of 68–74% for structurally related N-(phenyl)-2-(benzothieno-triazolo-pyrimidinylsulfanyl)acetamides. This suggests that similar sulfide-acetamide coupling strategies may apply to the target compound .
Hydrogen Bonding and Crystallinity :
- The dimethoxy groups in the target compound may participate in hydrogen-bonding networks (as discussed in ), influencing crystal packing and solubility. In contrast, CAS 477330-62-4’s hexahydro core likely adopts a less ordered structure due to increased flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
